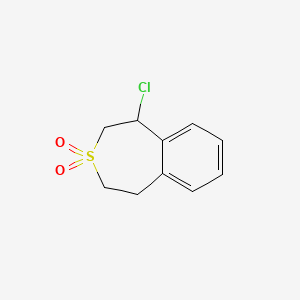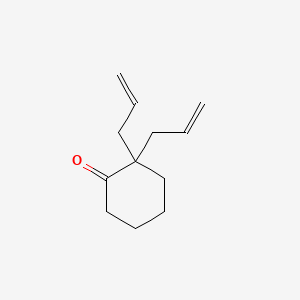
2,2-Diallylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diallylcyclohexanone is an organic compound with the molecular formula C12H18O. It is a derivative of cyclohexanone, where two hydrogen atoms at the 2-position are replaced by allyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diallylcyclohexanone typically involves the alkylation of cyclohexanone with allyl bromide in the presence of a strong base such as sodium amide. The reaction is carried out in an anhydrous environment, often using ether as a solvent. The process involves the formation of a sodium enolate intermediate, which then reacts with allyl bromide to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diallylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and benzonitrile.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the ketone group.
Substitution: Allyl groups can be substituted using reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Diallylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-diallylcyclohexanone involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, such as the [2+2] cycloaddition, which is a stepwise mechanism involving the formation of intermediate species . These reactions can lead to the formation of cyclobutane rings, which are important in the synthesis of various organic compounds.
Comparison with Similar Compounds
2,2-Dimethylcyclohexanone: This compound has two methyl groups instead of allyl groups at the 2-position.
2,6-Dimethylcyclohexanone: Another similar compound with methyl groups at the 2 and 6 positions.
Uniqueness: 2,2-Diallylcyclohexanone is unique due to the presence of allyl groups, which provide additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis compared to its methyl-substituted counterparts.
Properties
CAS No. |
5277-36-1 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,2-bis(prop-2-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H18O/c1-3-8-12(9-4-2)10-6-5-7-11(12)13/h3-4H,1-2,5-10H2 |
InChI Key |
QFSGLPBMYINTJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


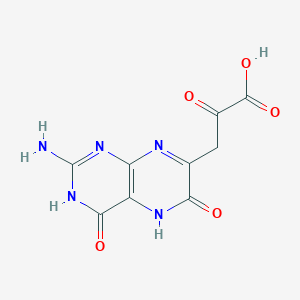
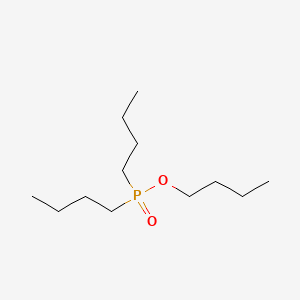
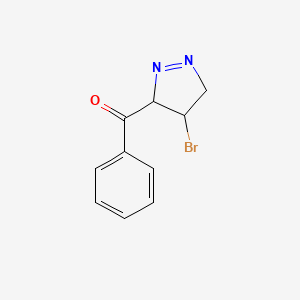
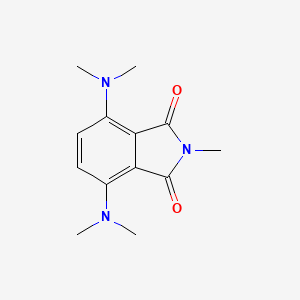

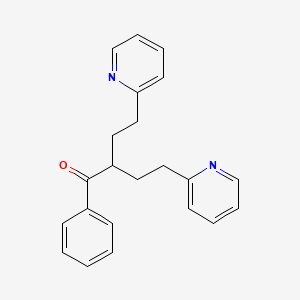
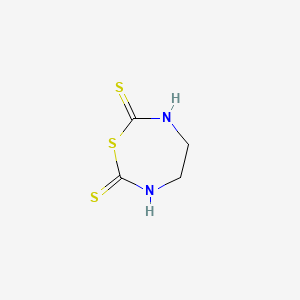
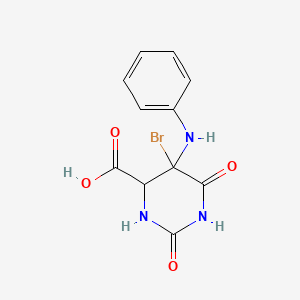

![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)


![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
